Chemical structure and properties of 2-Bromopyridine-3,5-dicarbonitrile
Chemical structure and properties of 2-Bromopyridine-3,5-dicarbonitrile
An In-depth Technical Guide to 2-Bromopyridine-3,5-dicarbonitrile: Synthesis, Properties, and Applications
Introduction
2-Bromopyridine-3,5-dicarbonitrile is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a reactive bromine atom and two electron-withdrawing nitrile groups, makes it an attractive scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a diverse range of chemical transformations, opening avenues for the development of novel pharmaceuticals and advanced organic materials. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Bromopyridine-3,5-dicarbonitrile, offering valuable insights for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
2-Bromopyridine-3,5-dicarbonitrile possesses a unique electronic structure that dictates its chemical behavior. The electron-withdrawing nature of the two nitrile groups significantly influences the electron density of the pyridine ring, enhancing its susceptibility to certain chemical reactions. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling and substitution reactions.
| Property | Value | Source |
| IUPAC Name | 2-Bromopyridine-3,5-dicarbonitrile | N/A |
| CAS Number | 1221728-31-9 | [1] |
| Molecular Formula | C₇H₂BrN₃ | [1] |
| Molecular Weight | 208.02 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from related compounds |
Synthesis of 2-Bromopyridine-3,5-dicarbonitrile
Proposed Synthetic Pathway
A feasible synthesis could start from the condensation of an appropriate aldehyde with cyanoacetamide, followed by a cyclization reaction to form a dihydroxydicyanopyridine intermediate. This intermediate can then be halogenated to introduce the bromine atoms, and subsequent selective dehalogenation or functional group manipulation could lead to the target molecule. A more direct approach could involve the bromination of a pre-formed pyridine-3,5-dicarbonitrile scaffold.
A promising synthetic strategy is the multi-step synthesis starting from a readily available aldehyde, as depicted in the following workflow:
Caption: Proposed synthetic workflow for 2-Bromopyridine-3,5-dicarbonitrile.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of a Pyridone Intermediate
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To a solution of an appropriate starting aldehyde and malononitrile in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of a base such as piperidine or triethylamine.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The resulting pyridone intermediate can be isolated by filtration or extraction.
Step 2: Conversion to 2,6-Dihalo-pyridine-3,5-dicarbonitrile
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The pyridone intermediate is treated with a halogenating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide and phosphorus oxybromide.[2]
-
The reaction is typically carried out at elevated temperatures.
-
After completion, the reaction mixture is carefully quenched with ice water, and the product is extracted with an organic solvent.
Step 3: Selective Monodebromination
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The resulting di-bromo intermediate can be selectively monodebrominated at the 6-position to yield 2-Bromopyridine-3,5-dicarbonitrile. This can be achieved using various reducing agents or catalytic hydrogenation under controlled conditions.
Reactivity and Chemical Properties
The reactivity of 2-Bromopyridine-3,5-dicarbonitrile is governed by its three key functional groups: the pyridine ring, the bromine atom, and the two nitrile groups.
-
Pyridine Ring: The electron-withdrawing nature of the nitrile groups deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom.
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Bromine Atom: The bromine atom at the 2-position is susceptible to a variety of transformations. It can be readily displaced by nucleophiles. Furthermore, it can participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position. The bromine can also undergo metal-halogen exchange with organolithium reagents to form a 2-lithiopyridine species, which is a powerful nucleophile for the formation of new carbon-carbon bonds.[3][4]
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Nitrile Groups: The nitrile groups are relatively stable but can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. They can also be reduced to amines or participate in cycloaddition reactions. The presence of two nitrile groups significantly impacts the electronic properties of the molecule, making it a good electron acceptor.[5]
Caption: Key reactions of 2-Bromopyridine-3,5-dicarbonitrile.
Potential Applications
The unique structural features of 2-Bromopyridine-3,5-dicarbonitrile make it a promising candidate for various applications in medicinal chemistry and materials science.
Medicinal Chemistry
The pyridine-3,5-dicarbonitrile scaffold has been identified as a "privileged" structure in medicinal chemistry.[6] This is due to its ability to interact with various biological targets. For example, dicyanopyridine derivatives have been investigated as inhibitors of DNA methyltransferase 1 (DNMT1), an important target in cancer therapy.[7] The 2-bromo substituent on the dicarbonitrile scaffold provides a convenient point for diversification, allowing for the synthesis of libraries of compounds for screening against various biological targets. The electron-poor nature of the ring system can also be advantageous for binding to enzyme active sites.
Materials Science
The pyridine-3,5-dicarbonitrile moiety is a key component in the design of electron-transporting materials for organic light-emitting diodes (OLEDs).[2][5][8] These materials often exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient light emission. The introduction of a bromine atom allows for further functionalization of these materials through cross-coupling reactions, enabling the fine-tuning of their electronic and photophysical properties. This could lead to the development of more efficient and stable OLEDs for displays and lighting applications.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 2-Bromopyridine-3,5-dicarbonitrile is not available, its key spectral features can be predicted based on the analysis of related compounds.
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the anisotropic effects of the bromine and nitrile groups, these protons would likely appear as distinct singlets or narrowly coupled doublets at relatively downfield chemical shifts.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbons attached to the nitrile groups would appear at characteristic chemical shifts in the range of 115-120 ppm. The carbon bearing the bromine atom would also have a distinct chemical shift.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the C≡N stretching vibration of the nitrile groups, typically appearing in the region of 2220-2240 cm⁻¹. Other characteristic bands for the aromatic C-H and C=C/C=N stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
Safety and Handling
As with any chemical compound, 2-Bromopyridine-3,5-dicarbonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is not available, related brominated and nitrilated heterocyclic compounds can be harmful if inhaled, ingested, or absorbed through the skin. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
2-Bromopyridine-3,5-dicarbonitrile is a versatile and highly functionalized building block with considerable potential for applications in both medicinal chemistry and materials science. Its unique combination of a reactive bromine atom and two electron-withdrawing nitrile groups on a pyridine core allows for a wide range of chemical modifications. While detailed experimental data for this specific compound is currently limited, this guide provides a comprehensive overview of its predicted properties, synthesis, and reactivity based on the well-established chemistry of related compounds. Further research into the synthesis and applications of 2-Bromopyridine-3,5-dicarbonitrile is warranted and is expected to unlock its full potential in the development of novel drugs and advanced materials.
References
- Shanghai Kewei Chemical Technology Co., Ltd. 2-Bromopyridine-3,5-dicarbonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. 2,3-Dicyanopyridine: Synthesis, Properties, and Applications in Fine Chemicals and Pharmaceutical Intermediates.
-
Beilstein Journals. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Available at: [Link]
- Horton, J. R., et al. (2022). Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors. eLife, 11, e78652.
- Kambe, S., et al. (1981). The catalytic synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile. Synthesis, 1981(4), 287-289.
- Luo, J., et al. (2023). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes.
-
Organic Syntheses. 2-Bromopyridine. Available at: [Link]
-
PrepChem.com. Preparation of 2-bromopyridine. Available at: [Link]
-
PubChem. 2-Bromopyridine. Available at: [Link]
-
ResearchGate. Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]
- Varano, F., et al. (2021). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Molecules, 26(15), 4488.
-
Wikipedia. 2-Bromopyridine. Available at: [Link]
- Zelenin, A. S., et al. (2020). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 10(16), 9406-9426.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 4. chempanda.com [chempanda.com]
- 5. 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions [beilstein-journals.org]
